molecular formula C9H10N2 B1288000 4-(Aminomethyl)-3-methylbenzonitrile

4-(Aminomethyl)-3-methylbenzonitrile

Cat. No.: B1288000
M. Wt: 146.19 g/mol
InChI Key: DKBJGPSCFZLPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the conversion of the aldehyde to the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to hydrogenate the corresponding nitrile or imine intermediate, resulting in the formation of the desired amine.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.

    Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 4-cyano-2-methylbenzonitrile or 4-cyano-2-methylbenzonitro.

    Reduction: Formation of 4-amino-2-methylbenzylamine.

    Substitution: Formation of 4-cyano-2-methyl-5-nitrobenzylamine or 4-cyano-2-methyl-5-halobenzylamine.

Scientific Research Applications

4-(Aminomethyl)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzylamine: Lacks the cyano and methyl substituents, making it less reactive in certain contexts.

    4-Cyano-2-methylbenzonitrile: Similar structure but lacks the amine group, affecting its reactivity and applications.

    4-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of a cyano group, altering its chemical properties.

Uniqueness: 4-(Aminomethyl)-3-methylbenzonitrile is unique due to the presence of both the cyano and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-(aminomethyl)-3-methylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3

InChI Key

DKBJGPSCFZLPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sub-title compound was prepared according to the method described in Example 1(ii) above from 1.4 g (8.1 mmol) of 4-azidomethyl-3-methylbenzonitrile (from step (iv) above) and 2.3 g (9.0 mmol) of triphenylphosphine in 18 mL of ethanol and 2 mL of water. Yield: 0.60 g (contaminated by triphenylphosphine oxide; estimated actual yield: 0.36 g (28%)).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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